2-Bromo-3-phenylpropanoic acid
Overview
Description
2-Bromo-3-phenylpropanoic acid is a chemical compound that is part of the phenylpropanoid family. It is structurally related to cinnamic acid derivatives and is characterized by the presence of a bromine atom and a phenyl group attached to a propanoic acid backbone. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved the optical resolution of a benzoylamino derivative, which is structurally related to this compound . Another study reported the synthesis of 3-aryl-2-bromopropanoic acid esters, which are closely related to the compound of interest, through the Meerwein arylation followed by a one-pot synthesis of triazole derivatives . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes via hydroboration-thermal isomerization-oxidation was described, showcasing the versatility of brominated phenylpropanoic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, the structure of 2,3-dibromo-3-phenylpropanoic acid, a dibrominated analogue, was determined through crystallization, revealing a monoclinic polymorph with disordered aliphatic carbon atoms . This suggests that this compound may also exhibit polymorphism and structural complexity due to the presence of bromine.
Chemical Reactions Analysis
Chemical reactions involving brominated phenylpropanoic acids are diverse. The study of the molecular ion of 3-phenyl-1-bromopropane, a related compound, showed that it undergoes ethylene elimination after hydrogen exchange, indicating that brominated phenylpropanoic acids can participate in complex rearrangement reactions . Furthermore, the gas-phase elimination kinetics of 1-bromo-3-phenylpropane were investigated, revealing the influence of the phenyl group on reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on similar compounds. The orthorhombic polymorph of 2,3-dibromo-3-phenylpropanoic acid showed that molecules are linked by hydrogen bonds, forming dimers and chains, which could imply that this compound may have similar intermolecular interactions . The study of maximally inhibited elimination kinetics of related brominated compounds provides insights into their thermal stability and reaction rates .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Mode of Action
Bromination reactions, such as those involving this compound, typically involve the addition of a bromine atom to a substrate molecule . This can result in changes to the substrate’s structure and function.
Biochemical Pathways
For instance, a related compound, 3-phenylpropionic acid, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Action Environment
The action of 2-Bromo-3-phenylpropanoic acid can be influenced by various environmental factors. For example, the reaction rate of bromination reactions can be affected by temperature and the presence of other substances . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and the presence of light .
properties
IUPAC Name |
2-bromo-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937026 | |
Record name | 2-Bromo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16503-53-0 | |
Record name | 2-Bromo-3-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the chirality of 2-bromo-3-phenylpropanoic acid be controlled during synthesis?
A: Yes, recent research demonstrates a novel method for controlling the chirality of this compound. A crystallization-induced chiral inversion process can transform the (S)-enantiomer into the (R)-enantiomer with high enantiomeric excess (96-99%) []. This discovery is significant for synthesizing optically pure compounds from readily available precursors.
Q2: What are the potential applications of the controlled chiral inversion of this compound?
A: This process enables the synthesis of valuable chiral compounds. For instance, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be efficiently produced from the inexpensive L-phenylalanine. This synthesis involves diazotization, bromination, the aforementioned chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, and finally, thioacetate substitution []. This pathway highlights the potential of utilizing controlled chiral inversion in synthesizing optically active pharmaceuticals and other valuable chiral molecules.
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